molecular formula C7H7NS B1199338 Benzothiazoline CAS No. 4433-52-7

Benzothiazoline

Cat. No.: B1199338
CAS No.: 4433-52-7
M. Wt: 137.2 g/mol
InChI Key: WOHLSTOWRAOMSG-UHFFFAOYSA-N
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Description

Benzothiazoline is an organic compound that belongs to the class of heterocyclic compounds. It consists of a benzene ring fused to a thiazoline ring. This compound is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzothiazoline can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenol with aldehydes or ketones. This reaction typically occurs under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. Another method involves the cyclization of thioamides or carbon dioxide as raw materials .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale condensation reactions. The process involves the use of high-purity 2-aminothiophenol and aldehydes or ketones, with the reaction being carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzothiazoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzothiazole.

    Reduction: this compound can be reduced to form dihydrothis compound.

    Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, various solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of benzothiazoline and its derivatives varies depending on the specific applicationThese interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to undergo various modifications makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2,3-dihydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NS/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHLSTOWRAOMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196142
Record name Benzothiazoline
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Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4433-52-7
Record name Benzothiazoline
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Record name Benzothiazoline
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Record name Benzothiazoline
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Record name Benzothiazoline
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Record name Benzothiazoline
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Synthesis routes and methods

Procedure details

37% formalin (5.2 mL) was diluted with water (80 mL), and diisopropylether (80 mL) and 2-aminobenzenethiol (7.84 g) were added, and then the mixture was stirred at mom temperature for 30 minutes. The organic layer was separated and the aqueous layer was extracted with diisopropylether. The organic layers were combined, washed with saturated brine and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the obtained residue was used for the synthesis of (c).
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzothiazoline
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Benzothiazoline
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Benzothiazoline
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Benzothiazoline
Customer
Q & A

Q1: What is the molecular formula and weight of benzothiazoline?

A1: this compound (2,3-Dihydrobenzothiazole) has the molecular formula C7H7NS and a molecular weight of 137.20 g/mol.

Q2: What spectroscopic techniques are typically used to characterize benzothiazolines?

A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and mass spectrometry. UV-Vis spectroscopy can also be employed, particularly for studying metal complexes of benzothiazolines. [, , , , ]

Q3: How does this compound function as a hydrogen donor in organic synthesis?

A3: this compound can donate a hydride (H-) ion, effectively reducing substrates like ketimines and α-imino esters. This process often occurs in the presence of a chiral catalyst, such as a phosphoric acid derivative, enabling enantioselective synthesis. [, , , , ]

Q4: How does the reactivity of this compound as a hydrogen donor compare to that of Hantzsch esters?

A4: this compound has demonstrated superior reactivity and enantioselectivity compared to Hantzsch esters, especially in the asymmetric transfer hydrogenation of ketimines derived from propiophenone derivatives. [, , ] This difference in reactivity is attributed to the unique structural features of this compound, particularly the tunable 2-aryl substituent. []

Q5: What are the advantages of using this compound over Hantzsch esters in asymmetric transfer hydrogenation reactions?

A5: this compound offers several advantages: * Easy Synthesis: It can be easily prepared by reacting 2-aminobenzenethiol with an aldehyde. [] * Tunable Reactivity: The 2-substituent on the this compound ring can be modified to adjust its hydrogen-donating ability and influence enantioselectivity. [, ] * Simplified Purification: It avoids the challenging removal of pyridine byproducts associated with Hantzsch esters. [, ] * Deuterium Labeling: Deuterated benzothiazolines can be easily synthesized and used for deuterium labeling studies. []

Q6: What is the role of Lewis acids in reactions involving this compound?

A6: Lewis acids, such as aluminum chloride (AlCl3) and tin(IV) chloride (SnCl4), can promote the conjugate reduction of α,β-unsaturated carbonyl compounds by this compound. [, ]. They likely activate the carbonyl compound, facilitating hydride transfer from the this compound.

Q7: Have computational methods been used to study this compound and its reactions?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of this compound-mediated transfer hydrogenation. These studies help elucidate the roles of the catalyst, hydrogen donor, and substrate in the reaction pathway. [, ]

Q8: How does modifying the 2-substituent of this compound affect its reactivity?

A8: Electron-withdrawing groups at the 2-position enhance the hydrogen-donating ability of this compound, leading to higher reactivity in transfer hydrogenation reactions. [] This effect can be attributed to the stabilization of the developing positive charge on the sulfur atom during hydride transfer. Conversely, electron-donating groups typically decrease reactivity.

Q9: Can the this compound scaffold be further modified for specific applications?

A9: Yes, research has explored various modifications, including:

* **Introduction of a Hydroxy Group:** This modification allows for easy removal of the this compound after the reaction. []* **Coupling to other pharmacophores:** For example, coupling to coumarin has led to derivatives with enhanced antioxidant properties. []

Q10: What are some other applications of this compound derivatives?

A10: this compound derivatives have shown potential in various areas, including:

* **Antimicrobial Agents:**  Several metal complexes of benzothiazolines have exhibited promising antibacterial and antifungal properties. [, , , ]* **Calcium Antagonists:** Certain this compound derivatives have demonstrated calcium channel blocking activity, making them potential candidates for cardiovascular diseases. []* **Antioxidants:** Some benzothiazolines, particularly those coupled with other antioxidant scaffolds like coumarin, have shown potent radical scavenging abilities. [, ]* **Neuroprotective Agents:**  Studies have investigated the neuroprotective effects of this compound derivatives in models of Parkinson's disease. []* **Sulfur Dioxide Conversion:** this compound can facilitate the conversion of sulfur dioxide (SO<sub>2</sub>) to sulfuric acid using aerial oxidation, offering a potential strategy for SO<sub>2</sub> capture and utilization. []

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